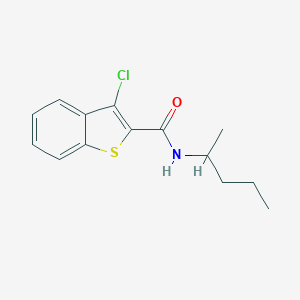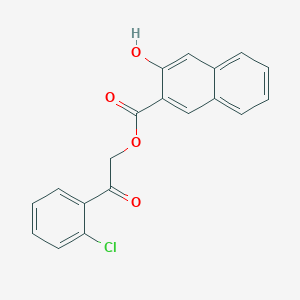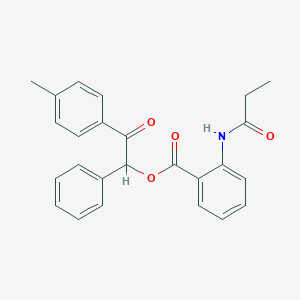![molecular formula C20H25N3O2S B432006 5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one CAS No. 488707-67-1](/img/structure/B432006.png)
5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one” is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the tetracyclic core.
Functional group transformations: to introduce the methyl, pentyl, oxa, and thia groups.
Protecting group strategies: to ensure selective reactions at different stages.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include:
Scaling up reactions: from laboratory to industrial scale.
Optimization of reaction conditions: such as temperature, pressure, and solvent.
Purification techniques: such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Compounds with multiple functional groups can undergo a variety of chemical reactions, including:
Oxidation and reduction reactions: to modify the oxidation state of the compound.
Substitution reactions: to replace one functional group with another.
Addition reactions: to introduce new groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: may yield alcohols or amines.
Substitution: may yield halogenated compounds or other derivatives.
Scientific Research Applications
Chemistry
In chemistry, such compounds can be used as:
Building blocks: for the synthesis of more complex molecules.
Catalysts: or in various chemical reactions.
Biology
In biology, these compounds may have:
Bioactive properties: such as antimicrobial or anticancer activity.
Applications in drug discovery: as potential therapeutic agents.
Medicine
In medicine, they may be explored for:
Pharmacological properties: such as enzyme inhibition or receptor binding.
Development of new drugs: for various diseases.
Industry
In industry, these compounds can be used in:
Materials science: for the development of new materials with unique properties.
Chemical manufacturing: as intermediates in the production of other chemicals.
Mechanism of Action
The mechanism of action of such compounds typically involves:
Interaction with molecular targets: such as enzymes, receptors, or DNA.
Modulation of biochemical pathways: to exert their effects.
Binding to specific sites: on target molecules to inhibit or activate their function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other tetracyclic molecules with different functional groups. Examples include:
Tetracyclic antidepressants: with different substituents.
Polycyclic aromatic hydrocarbons: with various functional groups.
Uniqueness
The uniqueness of “5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one” lies in its specific combination of functional groups and tetracyclic structure, which may confer unique chemical and biological properties.
Properties
CAS No. |
488707-67-1 |
|---|---|
Molecular Formula |
C20H25N3O2S |
Molecular Weight |
371.5g/mol |
IUPAC Name |
5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C20H25N3O2S/c1-5-6-7-8-23-12(2)21-16-14-9-13-11-25-20(3,4)10-15(13)22-18(14)26-17(16)19(23)24/h9H,5-8,10-11H2,1-4H3 |
InChI Key |
NDLHSVNZQFBENM-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=NC2=C(C1=O)SC3=C2C=C4COC(CC4=N3)(C)C)C |
Canonical SMILES |
CCCCCN1C(=NC2=C(C1=O)SC3=C2C=C4COC(CC4=N3)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(diethylamino)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B431929.png)
![6-Amino-3-(4-ethoxyphenyl)-4-(3-methyl-2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431944.png)
![6-Amino-3-(4-ethoxyphenyl)-4-(4-ethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431947.png)
![1,3-dimethyl-6-(3-methylphenyl)-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B431951.png)
![6-(4-iodophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B431953.png)
![13-(2-methylprop-2-enyl)-14-methylsulfanyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B431956.png)

![4-chlorobenzyl 3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B431979.png)
![2-(4-Methylphenyl)-2-oxo-1-phenylethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B431983.png)

![5,5,13-trimethyl-14-(2-phenylethyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B431999.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B432001.png)
![15-(1,3-benzodioxol-5-ylmethylsulfanyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B432003.png)
